2-Amino-4-chloro-4-pentenoic acid
Description
Contextualization within Halogenated Natural Products and Non-Proteinogenic Amino Acids
2-Amino-4-chloro-4-pentenoic acid is classified as a halogenated natural product and a non-proteinogenic amino acid. Halogenated natural products are a diverse group of compounds produced by various organisms, from bacteria and fungi to marine invertebrates. The incorporation of halogen atoms, most commonly chlorine and bromine, can significantly alter the biological activity of a molecule. Halogenation can enhance lipophilicity, improve metabolic stability, and influence binding affinity to biological targets. nih.gov
Non-proteinogenic amino acids are those that are not among the 20 standard amino acids genetically coded for in proteins. These "unnatural" amino acids are found in a wide array of organisms, including plants and fungi, and often play crucial roles as metabolic intermediates, signaling molecules, or components of toxins and antibiotics. Their structural diversity provides a rich source of novel chemical entities for drug discovery and biochemical studies.
The presence of a chlorine atom on the pentenoic acid backbone of an amino acid structure makes this compound a noteworthy example of nature's chemical ingenuity.
Historical Perspectives on Discovery and Isolation from Biological Sources
The primary natural source of this compound is the mushroom species Amanita pseudoporphyria, a member of the notoriously toxic Amanita genus. jst.go.jp The isolation and characterization of this compound were pioneered by Japanese scientists in the latter half of the 20th century. Their work on the chemical constituents of various Amanita species led to the discovery of several novel amino acids, including this chlorinated compound.
The identification of this compound from Amanita pseudoporphyria Hongo was a significant contribution to the field of natural product chemistry, highlighting the metabolic diversity within the fungal kingdom.
Significance as a Research Probe and Biochemical Intermediate in Advanced Studies
The unique structure of this compound has made it a valuable tool in biochemical research. Its antibacterial properties have been demonstrated, and it has been used to investigate the mechanisms of enzyme inhibition.
A notable application of this compound is as a probe to study the enzyme L-methionine γ-lyase. Research has shown that L-2-amino-4-chloro-4-pentenoic acid acts as an inhibitor of this enzyme, which is a key player in the metabolism of sulfur-containing amino acids. mit.edu This inhibitory action makes it a useful tool for elucidating the enzyme's active site and reaction mechanism.
Furthermore, studies have explored the microbial metabolism of this compound. For instance, the bacterium Proteus mirabilis has been shown to be capable of dehalogenating and deaminating L-2-amino-4-chloro-4-pentenoic acid. jst.go.jp This research provides insights into the biochemical pathways that can degrade halogenated organic compounds.
Compound Data
| Compound Name | Synonyms | Molecular Formula | Molar Mass |
| This compound | L-2-Amino-4-chloro-4-pentenoic acid | C₅H₈ClNO₂ | 149.57 g/mol |
| L-methionine | C₅H₁₁NO₂S | 149.21 g/mol | |
| a-ketobutyrate | 2-Oxobutanoic acid | C₄H₆O₃ | 102.09 g/mol |
| methanethiol | Methyl mercaptan | CH₄S | 48.11 g/mol |
| ammonia (B1221849) | NH₃ | 17.03 g/mol |
| Chemical Identifiers for this compound | |
| IUPAC Name | (2S)-2-amino-4-chloropent-4-enoic acid |
| CAS Number | 55528-30-8 |
| PubChem CID | 440216 |
| ChEBI | CHEBI:15885 |
| SMILES | C=C(CC@@HN)Cl |
| InChI | InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
55528-30-8 |
|---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
149.57 g/mol |
IUPAC Name |
2-amino-4-chloropent-4-enoic acid |
InChI |
InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9) |
InChI Key |
WLZNZXQYFWOBGU-UHFFFAOYSA-N |
SMILES |
C=C(CC(C(=O)O)N)Cl |
Canonical SMILES |
C=C(CC(C(=O)O)N)Cl |
Other CAS No. |
5452-25-5 |
Synonyms |
2-amino-4-chloro-4-pentenoic acid L-ACP |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization
Stereoselective Synthesis of 2-Amino-4-chloro-4-pentenoic acid
The controlled synthesis of specific stereoisomers of this amino acid is crucial for its potential applications. Methodologies are designed to precisely control the three-dimensional arrangement of its atoms.
The (2S) or L-enantiomer of this compound has been identified as a naturally occurring, non-proteinogenic α-amino acid, having been isolated from the mushroom Amanita pseudoporphyria. nih.govebi.ac.uk Its synthesis, therefore, often targets this specific configuration. As a substituted derivative of L-vinylglycine, many enantioselective strategies developed for vinylglycine and other α-amino acids are applicable. nih.govnih.gov
Key enantioselective approaches include:
Chiral Pool Synthesis: This strategy utilizes readily available and enantiomerically pure natural products as starting materials. For instance, L-methionine has been used as a precursor for L-vinylglycine through controlled oxidation and pyrolysis. nih.gov Similarly, D-glyceraldehyde can be used to induce the desired stereochemistry in a synthetic sequence. nih.gov
Asymmetric Catalysis: Chiral catalysts, including metal complexes or metal-free organocatalysts, can direct a reaction to favor the formation of one enantiomer over the other. nih.govnih.gov Chiral aldehyde catalysis, for example, can activate N-unprotected amino acid esters to facilitate stereoselective transformations. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a non-chiral substrate to guide the stereochemical outcome of a subsequent reaction. For example, a chiral auxiliary can form a nickel(II) complex with a glycine (B1666218) Schiff base, which is then diastereoselectively alkylated. nih.gov Subsequent removal of the auxiliary yields the enantiomerically enriched amino acid. nih.gov
Enzymatic Asymmetric Synthesis: Enzymes are inherently chiral and can catalyze reactions with high enantioselectivity. rsc.org Methods such as the asymmetric reductive amination of keto acids or the enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids are powerful tools for producing chiral amino acids. rsc.org
For practical applications, the synthesis of this compound must be scalable, efficient, and economically viable. Both convergent and divergent strategies are considered to achieve this. A divergent approach, starting from a common precursor to generate multiple stereoisomers, can be highly efficient. nih.gov For instance, a method developed for L-vinylglycine derivatives allows for the generation of both D- and L-quaternary vinyl amino acids from a single starting material through the separation of diastereomeric intermediates. nih.gov
Principles for scalable synthesis often emphasize:
Minimizing chromatographic separations , which are often costly and time-consuming on a large scale.
Avoiding hazardous or expensive reagents .
Developing crystallization-induced diastereomer transformations , where an equilibrium between diastereomers allows for the preferential crystallization of the desired isomer, thus driving the conversion. mdpi.com
Using recyclable chiral auxiliaries to reduce cost and waste. nih.gov
A hypothetical scalable route could begin with a readily available starting material, introduce the amino and chloro-alkene functionalities through stereocontrolled steps, and be designed for purification through crystallization rather than chromatography at key stages.
The construction of the this compound scaffold involves two primary challenges: forming the vinylglycine backbone with correct α-amino stereochemistry and introducing the allylic chlorine atom selectively.
Chlorination Challenges: The introduction of a chlorine atom at the allylic (C4) position of an unsaturated amino acid precursor is a significant hurdle. researchgate.net
Reagent Handling and Safety: Using molecular chlorine (Cl₂) gas is effective but presents considerable handling difficulties and safety risks. researchgate.net
Selectivity and Side Reactions: The double bond in the precursor is susceptible to competing reactions. Halolactonization, where the halogen and the carboxylic acid group react to form a cyclic lactone, is a common and undesired side reaction. researchgate.net
Radical Reactions: Allylic halogenation often proceeds via a radical mechanism, for example, when using N-chlorosuccinimide (NCS) or Cl₂ with heat or UV light. researchgate.netyoutube.com This can sometimes lead to a mixture of products due to the formation of resonance-stabilized radical intermediates. youtube.com
Innovations in Chlorination: To overcome these challenges, several innovative approaches have been developed:
Alternative Reagents: N-chlorosuccinimide (NCS) is a common solid reagent used for allylic chlorination, providing a source of chlorine radicals while being easier to handle than chlorine gas. researchgate.netyoutube.com The choice between NCS and Cl₂ can depend on the specific substrate to minimize side reactions like halolactonization. researchgate.net
Catalytic Systems: Molybdenum pentachloride (MoCl₅) has been shown to be an efficient catalyst for the allylic chlorination of terpenes using sodium hypochlorite (B82951) (NaOCl) as the chlorine donor under mild conditions. researchgate.net Such catalytic systems can offer higher selectivity and milder reaction conditions.
Pentenoic Acid Scaffold Formation: The stereocontrolled synthesis of the vinylglycine core has been extensively studied. nih.gov Challenges lie in controlling the geometry of the double bond and the stereochemistry of the α-carbon simultaneously. Innovations include the Peterson olefination of protected L-serinal derivatives, which can produce L-vinylglycine with high enantiomeric excess. nih.gov
Functional Group Transformations and Derivatization Strategies
The functional groups of this compound—the carboxylic acid, the amino group, the double bond, and the chloro substituent—offer multiple sites for chemical modification to generate novel analogs.
The pentenoic acid portion of the molecule can undergo both oxidation and reduction, leading to different classes of compounds. These reactions can be directed at either the double bond or the chloro group.
| Reaction Type | Reagent Examples | Potential Products |
| Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Corresponding oxo derivatives |
| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | Reduction of the chloro group to a hydroxyl or hydrogen |
Data derived from general reactivity patterns of similar functional groups.
The chlorine atom, being a good leaving group, is a prime site for nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the C4 position, creating a library of analogs for further study. The vinyl chloride structure makes it susceptible to substitution, which can be facilitated by transition metal catalysts.
| Nucleophile | Functional Group Introduced | Product Class |
| Amines (R-NH₂) / Ammonia (NH₃) | Amino group | Diamino acid derivatives |
| Thiols (R-SH) | Thioether group | Sulfur-containing amino acid analogs |
| Alkoxides (R-O⁻) | Ether group | Ether-linked amino acid analogs |
Data derived from general reactivity patterns of vinyl chlorides.
These derivatization strategies are crucial for exploring the structure-activity relationships of this unique amino acid.
Modifications of the Amino and Carboxyl Termini for Probe Development
The development of chemical probes from this compound is a strategy to investigate its biological targets and mechanism of action. This typically involves the covalent attachment of a reporter group, such as a fluorophore or a biotin (B1667282) tag, to either the amino or carboxyl terminus.
The primary amine of this compound serves as a key handle for derivatization. Standard peptide coupling conditions can be employed to attach various moieties. For instance, the amino group can be acylated with activated esters of fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate, rhodamine B isothiocyanate) or with biotin derivatives (e.g., NHS-biotin) to yield fluorescent or affinity probes, respectively. The choice of the reporter group depends on the intended application, such as cellular imaging or pull-down assays to identify binding partners.
Similarly, the carboxyl group can be modified, typically after protection of the amino group (e.g., as a Boc or Cbz derivative). Activation of the carboxylic acid, for example with carbodiimides like EDC in the presence of an additive such as HOBt, allows for the formation of an amide bond with an amine-containing reporter molecule. This approach enables the synthesis of a complementary set of probes where the reporter group is attached at the C-terminus.
| Probe Type | Terminus Modified | Reporter Group | Potential Application |
| Fluorescent Probe | Amino (N-terminus) | Fluorescein, Rhodamine | Cellular localization studies |
| Affinity Probe | Amino (N-terminus) | Biotin | Identification of protein targets |
| Fluorescent Probe | Carboxyl (C-terminus) | Amine-reactive fluorophore | Mechanistic studies |
| Affinity Probe | Carboxyl (C-terminus) | Amine-functionalized biotin | Target validation |
Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Investigations
To elucidate the structural features of this compound that are critical for its biological activity, the synthesis and evaluation of structurally related analogs are essential. SAR studies involve systematically altering different parts of the molecule and assessing the impact of these changes on its biological effect. For this compound, key modifications could include alterations to the vinyl halide, the length of the carbon chain, and the nature of the amino and carboxyl groups.
One approach to generating analogs involves modifying the vinyl chloride moiety. For example, substitution of the chlorine atom with other halogens (fluorine, bromine, iodine) can provide insights into the role of the halogen's size and electronegativity in target binding. Furthermore, analogs where the vinyl halide is replaced with other functional groups, such as a methyl group or a simple vinyl group, can help to determine the importance of the halogen for activity.
Another set of analogs can be synthesized by altering the carbon backbone. Homologation or shortening of the pentenoic acid chain would reveal the optimal chain length for biological activity. Additionally, constraining the conformation of the molecule through the introduction of cyclic structures, such as cyclopropyl (B3062369) or cyclopentyl rings, can provide valuable information about the bioactive conformation of the parent compound. Such constrained analogs of other amino acids have been successfully used to probe receptor binding pockets. nih.gov
| Analog Type | Modification | Rationale for SAR Study |
| Halogen Substitution | Replace -Cl with -F, -Br, -I | Investigate the effect of halogen size and electronegativity on activity. |
| Dehalogenated Analog | Replace -Cl with -H | Determine the necessity of the halogen for biological function. |
| Alkyl Analog | Replace -Cl with -CH3 | Probe the steric and electronic requirements of the binding pocket. |
| Chain Length Variants | Increase or decrease the number of methylene (B1212753) units | Determine the optimal spacer length between the amino acid and the vinyl group. |
| Conformationaly Constrained Analogs | Introduction of a cyclopropyl ring | Elucidate the bioactive conformation at the target site. |
The synthesis of these analogs often requires multi-step synthetic sequences. For instance, the synthesis of halogen-substituted analogs might involve the use of different halogenating agents during the synthetic route. The preparation of conformationally constrained analogs would likely start from different cyclic precursors. The biological evaluation of these synthesized analogs would then provide a detailed picture of the structure-activity landscape for this class of compounds.
Enzymology of this compound Biotransformations
The biotransformation of this compound is primarily characterized by the activity of a specific bacterial enzyme that catalyzes its degradation.
L-2-Amino-4-chloropent-4-enoate Dehydrochlorinase (EC 4.5.1.4) Activity and Reaction Mechanisms
A key enzyme involved in the metabolism of L-2-amino-4-chloro-4-pentenoic acid is L-2-amino-4-chloropent-4-enoate dehydrochlorinase (EC 4.5.1.4). wikipedia.orgqmul.ac.uk This enzyme, belonging to the lyase family (specifically carbon-halide lyases), facilitates a reaction that involves both dehalogenation and deamination. wikipedia.org
Alternative names for this enzyme include L-2-amino-4-chloro-4-pentenoate dehalogenase and L-2-amino-4-chloropent-4-enoate chloride-lyase (deaminating). wikipedia.orgqmul.ac.uk
The reaction catalyzed by L-2-amino-4-chloropent-4-enoate dehydrochlorinase proceeds with a clear stoichiometry. For each mole of L-2-amino-4-chloro-4-pentenoic acid consumed, one mole of chloride, one mole of ammonia, and one mole of 2-oxopent-4-enoate (B1242333) are produced. This 1:1:1:1 stoichiometric relationship highlights the complete degradation of the substrate into its constituent products in a single enzymatic process. While the precise step-by-step mechanism of chloride abstraction has not been fully elucidated for this specific enzyme, similar dehalogenation reactions often proceed through the formation of an enol/enolate intermediate, from which chloride is eliminated. This pathway prevents the formation of potentially toxic intermediates.
The enzymatic process is a hydrolytic reaction that simultaneously removes the amino group and the chlorine atom from the substrate. qmul.ac.uk The deamination component involves the addition of a water molecule, leading to the release of the amino group as ammonia (NH₃). qmul.ac.ukmit.edu This conversion of the amino acid to its corresponding α-keto acid is a form of oxidative deamination. The final organic product of this reaction is 2-oxopent-4-enoate (also known as 2-keto-4-pentenoic acid). mit.edu
Reaction Products of L-2-amino-4-chloropent-4-enoate Dehydrochlorinase Activity
| Substrate | Enzyme | Product 1 | Product 2 | Product 3 |
| L-2-amino-4-chloropent-4-enoate | L-2-amino-4-chloropent-4-enoate dehydrochlorinase | 2-oxopent-4-enoate | Chloride | Ammonia |
L-2-amino-4-chloropent-4-enoate dehydrochlorinase activity has been identified and characterized in the bacterium Proteus mirabilis. wikipedia.orgqmul.ac.uk Studies have involved the partial purification of the enzyme from this microbial source to investigate its catalytic properties. However, specific details regarding the subcellular localization (e.g., cytosolic, membrane-associated) of this enzyme within the microbial cell are not extensively documented in the available literature.
Mechanism-Based Inactivation of Pyridoxal (B1214274) Phosphate-Dependent Enzymes
This compound is a known mechanism-based inactivator, or "suicide inhibitor," of certain pyridoxal phosphate (B84403) (PLP)-dependent enzymes. mit.edu These enzymes utilize PLP as a cofactor to catalyze a wide variety of reactions involving amino acids. nih.gov Mechanism-based inactivation occurs when an enzyme binds to a substrate analog and, through its own catalytic mechanism, converts the analog into a reactive species that covalently and irreversibly binds to the enzyme's active site. nih.gov
A primary target of this compound is L-methionine γ-lyase (MGL), a PLP-dependent enzyme that normally catalyzes the breakdown of L-methionine into α-ketobutyrate, methanethiol, and ammonia. mit.eduwikipedia.org
The inactivation of MGL by L-2-amino-4-chloro-4-pentenoic acid (L-ACP) is a time-dependent process, a hallmark of mechanism-based inhibition. mit.edu The proposed mechanism proceeds as follows:
Schiff Base Formation: L-ACP enters the active site of MGL and forms a Schiff base linkage with the enzyme-bound pyridoxal phosphate (PLP) cofactor. wikipedia.org This is the initial step for nearly all PLP-dependent enzyme reactions.
Enzymatic Conversion to a Reactive Intermediate: The enzyme then processes the L-ACP-PLP complex. It is proposed that the enzyme catalyzes an elimination reaction, generating a highly reactive β,γ-unsaturated quinoid intermediate. This intermediate acts as a potent Michael acceptor. nih.gov
Covalent Modification: A nucleophilic amino acid residue within the enzyme's active site attacks the electrophilic Michael acceptor. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme. nih.gov
Irreversible Inactivation: This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive. mit.edu
Studies have shown that the inactivation is stoichiometric, with approximately four moles of the inhibitor required to inactivate one tetrameric molecule of L-methionine γ-lyase. mit.edu This suggests that a specific and irreversible binding event occurs at the active sites of the enzyme subunits.
Characteristics of L-Methionine γ-Lyase Inactivation by L-ACP
| Feature | Description | Reference |
|---|---|---|
| Inhibitor | L-2-amino-4-chloro-4-pentenoic acid (L-ACP) | mit.edu |
| Target Enzyme | L-Methionine γ-lyase (MGL) | mit.edu |
| Inhibition Type | Mechanism-Based (Suicide) Inactivation | mit.eduacs.org |
| Key Mechanistic Feature | Formation of a reactive Michael acceptor intermediate | nih.gov |
| Stoichiometry | ~4 moles of inhibitor per mole of enzyme tetramer | mit.edu |
| Outcome | Irreversible covalent modification and inactivation of the enzyme | mit.edunih.gov |
Cystathionine (B15957) γ-Synthetase Inactivation Studies
While direct studies on the inactivation of cystathionine γ-synthetase by this compound are not extensively documented, research on closely related compounds provides significant insights into potential mechanisms. Studies have been conducted on derivatives such as 2-Amino-4-chloro-5-(p-nitrophenylsulfinyl)pentanoic acid, which has been shown to be a mechanism-based inactivator of this pyridoxal phosphate-dependent enzyme. nih.govnih.gov This enzyme is crucial for the biosynthesis of methionine in bacteria. nih.gov
The inactivation process by this related compound is time-dependent, irreversible, and displays saturation kinetics. nih.govnih.gov It is proposed that the enzyme initiates a γ-replacement reaction, a normal function for cystathionine γ-synthetase, which leads to the formation of a reactive intermediate that covalently modifies the enzyme, causing inactivation. nih.gov Further research using this compound itself would be necessary to confirm if it follows a similar inactivation pathway.
Role of Allyl Sulfoxide (B87167) to Allyl Sulfenate Ester Rearrangements in Inactivation Processes
A novel form of suicide inactivation has been proposed based on studies with sulfoxide-containing analogues of this compound. Specifically, the inactivation of cystathionine γ-synthetase by 2-Amino-4-chloro-5-(p-nitrophenylsulfinyl)pentanoic acid is theorized to involve a key 2,3-sigmatropic rearrangement of an allyl sulfoxide to an electrophilic allyl sulfenate ester. nih.govnih.gov
The proposed mechanism suggests that after the initial enzymatic reaction, a β-carbanion-assisted elimination of the γ-halide generates an allyl sulfoxide intermediate bound to the enzyme's pyridoxal cofactor. nih.gov This intermediate then undergoes a spontaneous rearrangement to form a highly reactive allyl sulfenate ester, which acts as the ultimate inactivating species by covalently modifying the enzyme. nih.govnih.gov This sophisticated mechanism highlights how the molecular structure of such compounds can be leveraged to create highly specific enzyme inactivators.
Involvement in Microbial Metabolism and Dehalogenation Processes
This compound serves as a substrate in various microbial metabolic pathways, where its dehalogenation is a critical step.
Metabolic Pathways in Proteus mirabilis and other Bacterial Strains
The metabolism of L-2-Amino-4-chloro-4-pentenoic acid has been notably studied in the bacterium Proteus mirabilis. This organism possesses a dehalogenating enzyme that can utilize the L-isomer of the compound. The metabolic process involves both dehalogenation and deamination. The enzyme converts L-2-Amino-4-chloro-4-pentenoic acid into three products: 2-keto-4-pentenoic acid, ammonia, and a chloride ion.
The primary reaction product, 2-keto-4-pentenoic acid, was successfully isolated and identified by converting it to its 2,4-dinitrophenylhydrazone derivative. Subsequent catalytic hydrogenolysis of this derivative yielded norvaline, confirming the structure of the keto acid. Studies on the partial purification and characterization of the enzyme from P. mirabilis have provided a foundational understanding of this metabolic capability.
Table 1: Metabolic breakdown of L-2-Amino-4-chloro-4-pentenoic acid in Proteus mirabilis.
Contributions to Organohalogen Metabolism in Fungi (e.g., Amanita spp.)
Organohalogen compounds are known to be produced by various fungi, and this compound is one such metabolite. The L-enantiomer of the compound, (2S)-2-amino-4-chloropent-4-enoic acid, has been isolated from the fruit bodies of the fungus Amanita pseudoporphyria. nih.gov Its presence indicates its involvement in the biosynthesis and metabolism of this fungal species.
While the compound has been identified as a natural product in Amanita, the specific enzymatic pathways responsible for its biosynthesis and its precise role in the broader organohalogen metabolism of these fungi are not yet fully elucidated. The isolation of this chlorinated amino acid from a fungal source underscores the diverse and complex biochemical capabilities within the fungal kingdom to synthesize halogenated molecules.
Broader Biochemical Pathway Integration
The integration of this compound into central metabolic pathways highlights its connection to fundamental biochemical processes, particularly amino acid metabolism.
Connections to Amino Acid Metabolism Pathways (e.g., KEGG C04075)
This compound is recognized in the Kyoto Encyclopedia of Genes and Genomes (KEGG) database under the compound identifier C04075. nih.gov Its inclusion in this database links it to several broader metabolic maps.
Specifically, KEGG C04075 is associated with the following pathways:
map01100: Metabolic pathways
map01110: Biosynthesis of secondary metabolites
map00997: Biosynthesis of various other secondary metabolites
These connections signify that this compound is situated within the vast network of metabolic reactions. It is recognized as a non-proteinogenic amino acid that likely serves as an intermediate or a final product in specialized secondary metabolic pathways. Its structural similarity to other amino acids suggests it may interact with or influence enzymes involved in standard amino acid synthesis and degradation.
Table 2: Pathway associations for this compound in the KEGG database.
Biochemical Mechanisms and Enzymatic Interactions
2-Amino-4-chloro-4-pentenoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins. Instead, such unique amino acids are often synthesized by organisms as standalone functional molecules or as building blocks for other complex natural products, collectively known as secondary metabolites. While the direct incorporation of this compound into other secondary metabolites is not extensively documented, its existence as a chlorinated natural product points to specific enzymatic processes for its formation and potential further transformation.
The biosynthesis of many secondary metabolites, particularly in microorganisms and plants, often begins with primary metabolites like amino acids. These precursor molecules then undergo a series of modifications by specialized enzymes to create a diverse array of chemical structures. These modifications can include oxidations, reductions, cyclizations, and the addition of various functional groups, including halogens like chlorine.
Research into the biosynthesis of other chlorinated amino acid-containing natural products provides insights into the potential role of this compound. For instance, the biosynthesis of cyclochlorotine, a toxic cyclic pentapeptide, involves the chlorination of an amino acid residue as a key step. researchgate.net Similarly, the formation of some cyclopropane (B1198618) and cyclobutane (B1203170) amino acids in certain bacteria involves a "cryptic chlorination" step, where an amino acid is chlorinated by a halogenase enzyme, and the chlorine then acts as a leaving group in a subsequent ring-forming reaction catalyzed by a pyridoxal-5'-phosphate (PLP)-dependent enzyme. nih.gov
While a direct biosynthetic pathway showing the incorporation of this compound into a larger secondary metabolite has not been fully elucidated, its chemical structure suggests it could be a substrate for various enzymatic transformations. The presence of the amino group, the carboxylic acid, the double bond, and the chlorine atom provides multiple reactive sites for enzymes to act upon.
The table below summarizes the key molecular features of this compound that are relevant to its potential role in the biosynthesis of other secondary metabolites.
| Molecular Feature | Potential Enzymatic Modification | Relevance in Secondary Metabolism |
| Amino Group | Transamination, Acylation, N-methylation | Introduction of nitrogen into other molecules, formation of peptide or amide bonds. |
| Carboxylic Acid | Reduction, Esterification, Amidation | Formation of alcohols, esters, or amides, which can be intermediates in other pathways. |
| Vinyl Chloride | Epoxidation, Hydration, Dehalogenation | Creation of reactive intermediates for further cyclization or functionalization. |
| Chiral Center | Racemization | Alteration of stereochemistry, which can be crucial for the biological activity of the final product. |
Further research, including isotope labeling studies and genome mining for biosynthetic gene clusters, is needed to definitively establish the role of this compound as a precursor in the biosynthesis of other secondary metabolites. The study of its metabolism in its natural producers, such as the fungus Amanita pseudoporphyria, could reveal the enzymes that synthesize it and potentially further modify it. nih.gov
Biological Activities and Molecular Mechanisms Non Clinical Focus
The unique structure of 2-Amino-4-chloro-4-pentenoic acid underpins its significant interactions with biological systems, particularly at the enzymatic level. Its activity as an anti-metabolite has been a key area of investigation, revealing insights into microbial biochemistry and enzyme function.
Investigation of Anti-Metabolite Activity in Microbial Systems
This compound has been identified as an inhibitor of microbial growth, with studies indicating its effectiveness against bacteria such as E. coli and Pseudomonas aeruginosa. mit.edu This inhibitory action stems from its ability to interfere with essential metabolic pathways, a characteristic feature of anti-metabolites. These compounds are structurally similar to natural metabolites and can thus compete with them for binding to the active sites of enzymes.
The anti-metabolite activity of compounds structurally similar to amino acids can often be reversed by the corresponding natural amino acid. While direct studies on L-leucine antagonism with this compound are not extensively documented, the principle can be illustrated by analogous compounds. For instance, the antifungal activity of l-cyclopropylalanine, another unusual amino acid, is nullified by the presence of L-leucine, suggesting that the former inhibits the biosynthetic pathway of the latter. nih.gov This antagonism occurs because the excess of the natural amino acid outcompetes the anti-metabolite for the enzyme's active site, thereby restoring the normal metabolic function and overcoming the inhibitory effect. It is plausible that the growth inhibition caused by this compound in certain microbial systems could be similarly antagonized by specific essential amino acids, depending on the metabolic pathway it targets.
Implications for Enzyme Active Site Interactions and Perturbations
The inhibitory effect of this compound is directly linked to its interaction with enzyme active sites. Research has shown that it acts as a time-dependent inhibitor of L-methionine γ-lyase, an enzyme crucial for the metabolism of sulfur-containing amino acids in some bacteria. mit.edu The interaction is stoichiometric, with four moles of the inhibitor binding per tetramer of the lyase enzyme. mit.edu This specific and potent interaction highlights the compound's ability to perturb enzyme function by binding to and blocking the active site, thereby preventing the natural substrate from being processed. This mechanism of action underscores its role as a potent enzyme inhibitor.
Phytotoxicological Research
Beyond microbial systems, this compound has demonstrated significant effects on plant physiology, particularly in the inhibition of growth.
Inhibition of Root Elongation in Plant Seedlings (e.g., Lactuca sativa L.)
Studies on lettuce seedlings (Lactuca sativa L.) have shown that 2-amino-5-chloro-4-pentenoic acid, a closely related isomer, significantly inhibits root elongation. This effect is specific to the roots, with no corresponding inhibition of hypocotyl growth observed. The inhibitory action is concentration-dependent, with significant effects seen at concentrations as low as 10⁻⁴ M.
Molecular Probing in Chemical Biology
The specific and potent interactions of this compound with certain enzymes make it a valuable tool for chemical biologists. Its utility as a molecular probe stems from its ability to act as a mechanism-based inactivator, also known as a suicide substrate.
Such inhibitors are relatively unreactive until they are catalytically converted by their target enzyme into a highly reactive species within the active site. nih.gov This reactive intermediate then forms a covalent bond with a nearby amino acid residue, leading to the irreversible inactivation of the enzyme. nih.gov
The time-dependent inhibition of L-methionine γ-lyase by L-2-Amino-4-chloro-4-pentenoic acid is a classic example of this mechanism. mit.edu By using a radiolabeled version of the compound, such as [14C]-ACP, researchers can track its binding to the enzyme and identify the specific active site residues involved in the catalytic process. mit.edu This approach provides invaluable information about the enzyme's structure, catalytic mechanism, and the nature of its active site. Therefore, this compound serves as a sophisticated molecular tool to probe and elucidate the intricacies of enzyme function.
Design and Application as Specific Enzyme Inhibitors
This compound (L-ACP) has been identified as a potent and specific inhibitor of certain enzymes, most notably L-methionine γ-lyase. mit.edu This enzyme is crucial for the metabolism of sulfur-containing amino acids in various organisms, including bacteria such as E. coli and Pseudomonas aeruginosa. mit.edu The design of L-ACP as an inhibitor is rooted in its structural similarity to the enzyme's natural substrates, allowing it to enter and interact with the active site.
The inhibitory action of L-ACP on L-methionine γ-lyase is characterized as time-dependent, indicating a mechanism that likely involves the formation of a stable, possibly covalent, bond with the enzyme. mit.edu Studies using a radiolabeled form of the inhibitor, [14C]-ACP, have demonstrated that it binds stoichiometrically to the enzyme. Specifically, four moles of the inhibitor bind per tetramer of the lyase, suggesting that each of the four active sites in the enzyme complex is targeted. mit.edu This irreversible or very slow, tight-binding inhibition classifies L-ACP as a powerful tool for studying the function and mechanism of L-methionine γ-lyase. Its effectiveness in inhibiting bacterial growth highlights its potential as a lead compound in the development of novel antimicrobial agents. mit.edu
The specificity of L-ACP's inhibitory action is a key aspect of its utility in biochemical research. Its ability to selectively target L-methionine γ-lyase allows for the precise investigation of this enzyme's role in cellular processes without broadly disrupting other metabolic activities. mit.edu
Use in Investigating Metabolic Pathways and Enzyme Catalysis
The unique chemical structure of this compound makes it a valuable probe for elucidating metabolic pathways and understanding the mechanisms of enzyme catalysis. A primary example of this is its use in studying the enzymatic activities of the bacterium Proteus mirabilis. oup.comtandfonline.comresearchgate.net
Research has shown that P. mirabilis possesses a constitutively produced enzyme that can catalyze the dehalogenation and deamination of the L-isomer of this compound. oup.comtandfonline.comresearchgate.net This enzymatic reaction converts L-ACP into 2-keto-4-pentenoic acid, ammonia (B1221849), and a chloride ion. oup.comtandfonline.comresearchgate.netoup.com The identification and characterization of this novel enzyme, L-2-amino-4-chloropent-4-enoate dehydrochlorinase, has been facilitated by using L-ACP as the specific substrate. wikipedia-on-ipfs.org
The study of this metabolic conversion has provided insights into microbial dehalogenation processes, which are of significant environmental and biochemical interest. The reaction product, 2-keto-4-pentenoic acid, was isolated and identified through derivatization with 2,4-dinitrophenylhydrazine (B122626) and subsequent catalytic hydrogenolysis to norvaline, confirming the metabolic fate of L-ACP in this bacterium. oup.comtandfonline.comresearchgate.net This demonstrates how L-ACP can be employed to uncover and characterize novel enzymatic activities and metabolic pathways in microorganisms.
Advanced Analytical and Spectroscopic Research Methodologies
Chromatographic and Spectrometric Techniques for Research Analysis
Chromatographic and spectrometric methods provide the foundation for separating, identifying, and quantifying 2-Amino-4-chloro-4-pentenoic acid in various research samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC, in particular, is well-suited for separating this polar amino acid from complex matrices. In a typical application, a C18 column is employed, which contains a non-polar stationary phase. The separation is achieved by using a polar mobile phase, which often consists of a mixture of water, acetonitrile, and an acid like acetic acid to improve peak shape and resolution. who.intresearchgate.net
Detection is commonly performed using a UV detector, as the molecule is expected to have a chromophore that absorbs light in the UV region. For quantification, a calibration curve is constructed using standards of known concentrations. The area under the peak corresponding to this compound in a sample is then compared to the calibration curve to determine its concentration. The limits of detection (LOD) and quantification (LOQ) for similar compounds can be in the nanogram range, demonstrating the high sensitivity of this method. researchgate.net
Table 1: Illustrative HPLC Parameters for Amino Acid Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Column | C18, 250 x 4.6 mm, 5 µm | Separation based on hydrophobicity |
| Mobile Phase | Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v) | Elution of the analyte |
| Flow Rate | 1.0 - 1.5 mL/min | Controls retention time and resolution |
| Detection | UV at 210-280 nm | Detection of the analyte |
| Injection Volume | 10 - 20 µL | Introduction of the sample |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it requires a chemical modification step known as derivatization. Amino acids are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. Derivatization converts the amino and carboxylic acid groups into less polar and more volatile functional groups, such as esters or silylated derivatives.
Once derivatized, the compound can be introduced into the gas chromatograph, where it is separated from other components in the sample based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the confident identification of the derivatized this compound. This technique is particularly valuable for metabolic profiling studies, where it can be used to identify and quantify the compound and its metabolites in biological samples.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a systems-level view of the metabolic fate of this compound. This is often achieved using high-resolution mass spectrometry platforms, such as liquid chromatography coupled to time-of-flight (LC-TOF) or Orbitrap mass analyzers. These instruments provide highly accurate mass measurements (typically with an error of less than 5 ppm).
The combination of accurate mass and chromatographic retention time is a powerful tool for the confident identification of metabolites. By comparing the accurate mass and retention time of a peak in a biological sample to those of an authentic standard of this compound, its presence can be confirmed. Furthermore, by searching metabolomics databases for the masses of potential biotransformation products (e.g., hydroxylated or glucuronidated forms), novel metabolites can be tentatively identified. This approach is crucial for mapping the metabolic pathways involving this compound and understanding its mechanism of action or toxicity. The compound has a registered ID in the Metabolomics Workbench (50295), indicating its relevance in this field. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic and Isolated Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its synthetic or naturally occurring analogs. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to determine the precise connectivity and stereochemistry of the molecule.
In a ¹H NMR spectrum, the chemical shift of each proton provides information about its electronic environment. ucsd.edu For instance, the proton attached to the alpha-carbon is expected to resonate at a specific downfield region due to the influence of the adjacent amino and carboxyl groups. The vinyl protons will have characteristic chemical shifts in the alkene region of the spectrum. ucsd.edu Furthermore, the splitting pattern (singlet, doublet, triplet, etc.) of each signal, arising from spin-spin coupling, reveals the number of neighboring protons, which helps to piece together the molecular structure. ucsd.edursc.org
¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. researchgate.net Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of the atoms attached to it. rsc.orgresearchgate.net Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish correlations between protons and carbons, providing definitive evidence for the structure of this compound and its analogs.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~175 |
| CH(NH₂) | ~3.8 - 4.2 | ~55 |
| CH₂ | ~2.5 - 2.9 | ~40 |
| C(Cl)= | - | ~130 |
Note: These are approximate predicted values and can vary based on the solvent and other experimental conditions.
X-ray Crystallography and Structural Biology Studies of Enzyme-Compound Complexes for Mechanistic Insight
To understand how this compound exerts its biological effects, it is crucial to study its interaction with target enzymes at an atomic level. X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional structure of molecules, including complex biomacromolecules like proteins. nih.govjocpr.com
By co-crystallizing this compound with its target enzyme, researchers can obtain a detailed snapshot of the enzyme-compound complex. nih.gov The resulting electron density map reveals the precise orientation of the compound within the enzyme's active site, the key amino acid residues involved in binding, and the non-covalent interactions (such as hydrogen bonds, electrostatic interactions, and van der Waals forces) that stabilize the complex. nih.govjocpr.com
This structural information is invaluable for understanding the mechanism of enzyme inhibition or modulation by this compound. For example, it can reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. Furthermore, the detailed structural insights gained from X-ray crystallography can guide the rational design of more potent and selective analogs for research purposes. nih.gov
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Conformation and Reactivity of 2-Amino-4-chloro-4-pentenoic acid
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of this compound at the electronic level. researchgate.netnih.gov These calculations can predict the molecule's most stable three-dimensional conformation, the distribution of electron density, and the reactivity of different atomic sites.
The conformational space of this compound is influenced by the rotational freedom around its single bonds. Theoretical calculations can identify the global minimum energy conformation and other low-energy conformers that may be biologically relevant. Key dihedral angles, such as those defining the backbone and the orientation of the chloro-vinyl group, can be precisely calculated.
Furthermore, quantum chemical calculations provide valuable data on the molecule's electronic properties. The distribution of atomic charges reveals the electrophilic and nucleophilic sites, which is crucial for understanding its reactivity. The vinyl chloride moiety, in particular, is a site of significant interest. The chlorine atom, being electronegative, withdraws electron density, influencing the reactivity of the double bond. researchgate.netnih.gov Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distribution help to predict the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net
Table 1: Hypothetical Quantum Chemical Parameters for this compound
| Parameter | Hypothetical Value | Significance |
| Dihedral Angle (N-Cα-Cβ-Cγ) | 175° | Defines the extended conformation of the side chain. |
| Mulliken Charge on C4 | +0.15 e | Indicates an electrophilic carbon atom, susceptible to nucleophilic attack. |
| Mulliken Charge on C5 | -0.20 e | Suggests a nucleophilic carbon atom. |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.8 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.4 eV | Indicates the chemical reactivity and stability of the molecule. |
Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations. Actual values would require specific DFT calculations.
Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions and Inactivation Processes
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target. nih.govdntb.gov.uaresearchgate.net These methods are particularly valuable for understanding the mechanism of enzyme inhibition. It is known that L-2-Amino-4-chloro-4-pentenoic acid inhibits the growth of bacteria by targeting L-methionine γ-lyase. researchgate.net
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of an enzyme. uh.edunih.gov By scoring different poses, the most energetically favorable binding mode can be identified, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and potential covalent linkages. Given the reactive nature of the vinyl chloride group, covalent docking approaches are particularly relevant to simulate the formation of a covalent bond with a nucleophilic residue in the enzyme's active site. dntb.gov.ua
Following docking, molecular dynamics simulations can provide a dynamic view of the enzyme-ligand complex over time. mdpi.comnih.govbioexcel.eu These simulations, which can be run for nanoseconds or even microseconds, reveal the flexibility of the active site and the stability of the ligand's binding pose. For an irreversible inhibitor like this compound, MD simulations can help to elucidate the conformational changes that occur upon covalent bond formation and the subsequent inactivation of the enzyme. chemrxiv.orgchemrxiv.org
Table 2: Hypothetical Molecular Docking and Dynamics Simulation Parameters for this compound with a Target Enzyme
| Simulation Parameter | Typical Value/Setting | Purpose |
| Docking Software | AutoDock, GOLD, CovDock | Predicts binding poses and affinities. |
| Target Protein Structure | PDB ID of L-methionine γ-lyase | Provides the 3D coordinates of the enzyme. |
| Docking Box Dimensions | 60 x 60 x 60 Å centered on the active site | Defines the search space for the ligand. |
| MD Simulation Software | GROMACS, AMBER, NAMD | Simulates the dynamic behavior of the complex. bioexcel.eu |
| Simulation Time | 200 ns | Allows for the observation of significant conformational changes. |
| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |
| Key Residues for Analysis | Cys, Lys, His in the active site | Potential nucleophiles for covalent bond formation. |
Note: This table presents a hypothetical setup for a computational study. The specific parameters would be adjusted based on the target enzyme and the research question.
In Silico Prediction of Metabolic Fate and Biotransformation Products for Hypothesis Generation
Understanding the metabolic fate of a xenobiotic compound like this compound is crucial. researchgate.nettandfonline.com In silico metabolic prediction tools can generate hypotheses about the potential biotransformation products of this molecule, guiding experimental metabolic studies. nih.govnih.gov These software programs utilize databases of known metabolic reactions and algorithms to predict how a compound might be modified by metabolic enzymes. frontiersin.orgnih.gov
Several computational tools, such as BioTransformer, Meteor, and QSAR Toolbox, can predict the likely metabolites of a given compound. frontiersin.orgbiorxiv.orgnih.govbiorxiv.orgbiotransformer.ca For this compound, these tools would likely predict a range of Phase I and Phase II metabolic reactions. Phase I reactions could involve oxidation, reduction, or hydrolysis of the molecule. The vinyl chloride moiety and the amino acid backbone are potential sites for such modifications. For instance, cytochrome P450 enzymes could potentially oxidize the double bond to form an epoxide, a reactive intermediate. mdpi.com
Phase II reactions would involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Predicted Phase II transformations for this compound could include glucuronidation or sulfation of the carboxylic acid or amino group, or conjugation with glutathione (B108866).
Table 3: Hypothetical Predicted Metabolic Transformations of this compound
| Metabolic Reaction | Predicted Product | Potential Enzyme Family |
| Epoxidation | 2-Amino-4-chloro-4,5-epoxypentanoic acid | Cytochrome P450s |
| Dehydrochlorination | 2-Amino-4-keto-pentanoic acid | Glutathione S-transferases (via glutathione adduct) |
| N-Acetylation | N-Acetyl-2-amino-4-chloro-4-pentenoic acid | N-acetyltransferases |
| Glucuronidation | This compound-O-glucuronide | UDP-glucuronosyltransferases |
| Decarboxylation | 1-Chloro-3-aminobut-3-ene | Amino acid decarboxylases |
Note: The products listed are hypothetical and would require experimental validation. The prediction of metabolic pathways is a key application of in silico toxicology.
Future Directions and Emerging Research Avenues
Exploration of Undiscovered Biotransformation Pathways and Novel Enzyme Activities
While the dehalogenation and deamination of L-2-amino-4-chloro-4-pentenoic acid by Proteus mirabilis has been documented, a vast landscape of potential biotransformation pathways remains uncharted. Future research will likely focus on identifying and characterizing novel enzymes and metabolic routes involved in its synthesis and degradation in other organisms.
The discovery of novel Fe(II)/α-ketoglutarate-dependent halogenases with reactivity towards amino acids opens up the possibility that similar enzymes could be involved in the biosynthesis of 2-amino-4-chloro-4-pentenoic acid or its analogs in nature. escholarship.org Investigating the genomes of organisms that produce halogenated metabolites may lead to the discovery of new halogenating enzymes with unique substrate specificities and catalytic mechanisms. escholarship.org These enzymes could not only shed light on the natural origins of such compounds but also provide biocatalytic tools for their synthesis. escholarship.org
Furthermore, the enzymatic conversion of halogenated amino acids into other valuable molecules, such as chlorinated heterocycles, diamines, and keto-acids, suggests that this compound could be a substrate for a variety of uncharacterized enzymes. escholarship.org Exploring the metabolic fate of this compound in different biological systems, from bacteria to plants and fungi, could reveal novel enzymatic activities and pathways with potential applications in bioremediation and biocatalysis.
Development of Novel Stereoselective Synthetic Strategies for Chiral Forms and Advanced Analogs
The biological activity of this compound is intrinsically linked to its stereochemistry. The development of novel, efficient, and highly stereoselective synthetic methods is crucial for accessing its individual enantiomers and for creating advanced analogs with tailored properties.
Recent advancements in photoredox catalysis offer a promising avenue for the stereoselective synthesis of unnatural α-amino acid derivatives. nih.govrsc.org These methods often utilize visible light to promote C-radical addition to chiral imine derivatives, providing a powerful tool for constructing complex amino acids with high enantiomeric purity. nih.govrsc.org Applying such strategies to the synthesis of this compound and its analogs could provide more efficient and environmentally friendly routes compared to traditional methods.
Moreover, the use of cyclic compounds as starting materials in stereoselective syntheses, such as the Strecker reaction, presents another viable strategy. nih.gov By carefully choosing the chiral auxiliary and reaction conditions, it is possible to control the stereochemistry of the newly formed chiral centers. The synthesis of analogs with modifications at the alkene or the amino group could lead to compounds with altered biological activities and specificities.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Photoredox Catalysis | High stereoselectivity, mild reaction conditions, use of visible light. | Selection of appropriate photocatalyst and chiral auxiliary. |
| Strecker Reaction | Utilizes readily available starting materials, well-established methodology. | Control of diastereoselectivity, potential for racemization. |
| Enzymatic Synthesis | High specificity and stereoselectivity, environmentally friendly. | Discovery and engineering of suitable enzymes. |
Rational Design of Next-Generation Biochemical Probes and Enzyme Modulators
The known inhibitory activity of L-2-amino-4-chloro-4-pentenoic acid against enzymes like L-methionine γ-lyase provides a solid foundation for the rational design of more potent and selective biochemical probes and enzyme modulators. Understanding the structure-activity relationships is key to this endeavor.
Computational protein design and molecular docking can be employed to model the interaction of this compound with its target enzymes. nih.govfrontiersin.org By analyzing the binding pocket and identifying key interactions, researchers can design modifications to the lead compound to enhance its affinity and specificity. nih.gov This could involve introducing new functional groups to exploit additional binding interactions or altering the scaffold to improve its pharmacokinetic properties.
The development of "smart" biochemical probes that, for instance, become fluorescent upon binding to their target enzyme, would be invaluable for studying enzyme localization and activity in living cells. These probes could be designed based on the core structure of this compound, with the addition of environmentally sensitive fluorophores.
| Design Approach | Objective | Enabling Technologies |
| Structure-Based Design | Enhance binding affinity and selectivity. | X-ray crystallography, NMR spectroscopy, computational modeling. |
| Fragment-Based Design | Identify novel binding fragments for analog development. | High-throughput screening, biophysical techniques. |
| Development of "Smart" Probes | Visualize enzyme activity and localization in real-time. | Fluorescence microscopy, FRET, photoacoustic imaging. |
Interdisciplinary Research Integrating Omics Data for Systems-Level Understanding of Biological Roles
To fully comprehend the biological roles of this compound, a shift from a reductionist approach to a more holistic, systems-level perspective is necessary. The integration of various "omics" data, including genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving this. numberanalytics.comfuturelearn.com
By treating cells or organisms with this compound and subsequently analyzing the global changes in gene expression, protein levels, and metabolite concentrations, researchers can construct a comprehensive picture of its effects on cellular networks. nih.govnih.gov This multi-omics approach can help to identify not only the direct targets of the compound but also the downstream pathways and cellular processes that are affected. nih.govmdpi.com
For example, integrating transcriptomic and metabolomic data can reveal how the inhibition of a specific enzyme by this compound leads to compensatory changes in gene expression and metabolic fluxes throughout the cell. nih.gov This systems biology approach can uncover unexpected biological functions and off-target effects, providing a more complete understanding of the compound's mechanism of action and paving the way for its potential therapeutic or biotechnological applications. futurelearn.com The use of advanced data integration and modeling techniques will be crucial for interpreting these complex datasets and generating new hypotheses. numberanalytics.comnih.gov
Q & A
Q. What comparative studies with structural analogs (e.g., 4-Amino-3-chlorobenzoic acid) reveal unique properties of this compound?
- Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varying halogen positions. Use multivariate analysis to correlate substituent effects with solubility and reactivity, as applied to nitrobenzene derivatives .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
